molecular formula C14H16N2O3 B7560380 3-methyl-1-[(E)-3-pyridin-3-ylprop-2-enoyl]pyrrolidine-3-carboxylic acid

3-methyl-1-[(E)-3-pyridin-3-ylprop-2-enoyl]pyrrolidine-3-carboxylic acid

Cat. No. B7560380
M. Wt: 260.29 g/mol
InChI Key: FDDGJNMMQGCPPJ-SNAWJCMRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-methyl-1-[(E)-3-pyridin-3-ylprop-2-enoyl]pyrrolidine-3-carboxylic acid is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as MPAC and has been synthesized through different methods.

Mechanism of Action

The mechanism of action of MPAC is not fully understood. However, it has been proposed that MPAC may inhibit the activity of certain enzymes involved in inflammation and cancer growth. MPAC may also activate certain signaling pathways that induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
MPAC has been shown to have anti-inflammatory and anti-cancer properties. It has been found to inhibit the growth of cancer cells and induce apoptosis. MPAC has also been studied for its potential use as an anti-diabetic agent. In addition, MPAC has been shown to have insecticidal properties and can be used as a pesticide.

Advantages and Limitations for Lab Experiments

The advantages of using MPAC in lab experiments include its potential applications in various fields, its anti-inflammatory and anti-cancer properties, and its insecticidal properties. However, the limitations of using MPAC in lab experiments include its low yield in synthesis, its unknown mechanism of action, and the need for further studies to fully understand its potential applications.

Future Directions

There are several future directions for the study of MPAC. One direction is to further investigate its potential applications in medicine, agriculture, and materials science. Another direction is to study its mechanism of action and identify the enzymes and signaling pathways involved. Additionally, further studies are needed to optimize the synthesis method of MPAC and improve its yield.

Synthesis Methods

MPAC has been synthesized through different methods, including the reaction of 3-methyl-1-pyrrolidine-3-carboxylic acid with pyridine-3-carbaldehyde in the presence of a base. Another method involves the reaction of 3-methyl-1-pyrrolidine-3-carboxylic acid with pyridine-3-carboxylic acid hydrazide in the presence of a coupling agent. The yield of MPAC in these methods has been reported to be around 50-60%.

Scientific Research Applications

MPAC has been studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, MPAC has been shown to have anti-inflammatory and anti-cancer properties. It has been found to inhibit the growth of cancer cells and induce apoptosis. MPAC has also been studied for its potential use as an anti-diabetic agent. In agriculture, MPAC has been shown to have insecticidal properties and can be used as a pesticide. In materials science, MPAC has been studied for its potential use as a chiral building block in the synthesis of new materials.

properties

IUPAC Name

3-methyl-1-[(E)-3-pyridin-3-ylprop-2-enoyl]pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3/c1-14(13(18)19)6-8-16(10-14)12(17)5-4-11-3-2-7-15-9-11/h2-5,7,9H,6,8,10H2,1H3,(H,18,19)/b5-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDDGJNMMQGCPPJ-SNAWJCMRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C1)C(=O)C=CC2=CN=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CCN(C1)C(=O)/C=C/C2=CN=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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